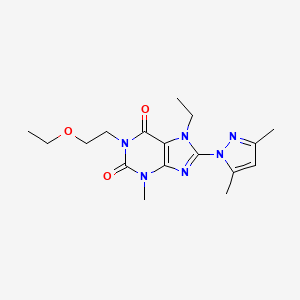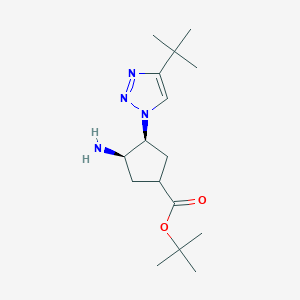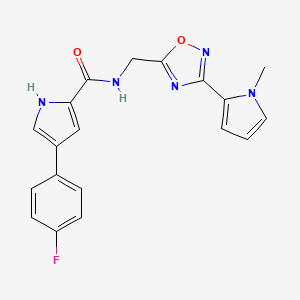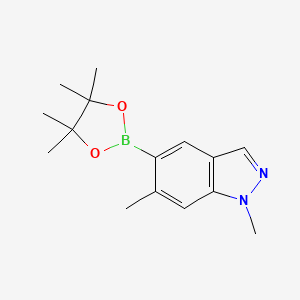
3-Cyclopentyl-1-pyrrolidin-1-yl-propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentyl-1-pyrrolidin-1-yl-propan-1-one, or 3-CPP, is a synthetic compound that has been studied for its potential applications in scientific research. It is a cyclic amine derivative, an organic compound with a cyclic structure and an amine group. 3-CPP has been studied for its potential use as a tool for investigating the physiological and biochemical effects of drugs, as well as for its potential therapeutic applications.
Applications De Recherche Scientifique
3-CPP has been studied for its potential applications in scientific research, particularly in drug discovery and development. It has been used as a tool for investigating the physiological and biochemical effects of drugs, as well as for its potential therapeutic applications. 3-CPP has also been studied for its potential use as a biomarker for drug metabolism, and as a biomarker for the detection of drug abuse.
Mécanisme D'action
3-CPP is thought to act as an agonist of the sigma-1 receptor, a protein found in the brain and other tissues. This receptor is involved in a variety of physiological processes, including the regulation of neurotransmitter release, the modulation of immune function, and the regulation of cell death and survival. 3-CPP has been shown to modulate the activity of the sigma-1 receptor, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
3-CPP has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of the sigma-1 receptor, as well as to modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. In addition, 3-CPP has been shown to have anti-inflammatory and anti-oxidant effects, as well as to have a protective effect against oxidative stress.
Advantages and Limitations for Laboratory Experiments
3-CPP has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized using a variety of methods. In addition, 3-CPP is relatively non-toxic, and it has been shown to have a variety of physiological and biochemical effects. However, there are some limitations to its use in laboratory experiments. For example, 3-CPP has a relatively short half-life, which can limit its usefulness in long-term experiments. In addition, 3-CPP can be rapidly metabolized, which can limit its usefulness in drug metabolism studies.
Orientations Futures
The potential applications of 3-CPP are still being explored, and there are several potential future directions for research. For example, further research could be conducted on the mechanism of action of 3-CPP, as well as on its potential therapeutic applications. In addition, 3-CPP could be studied for its potential use as a biomarker for drug metabolism, and for its potential use in the detection of drug abuse. Finally, further research could be conducted on the biochemical and physiological effects of 3-CPP, as well as on its potential toxicological effects.
Méthodes De Synthèse
3-CPP can be synthesized using a variety of methods, including the synthesis of cyclopentyl-1-pyrrolidin-1-yl-propan-1-one (CPP) from cyclopentyl bromide, followed by an amination reaction using pyrrolidin-1-yl-propan-1-one (POP) as the amine source. This method has been used to synthesize 3-CPP in high yields, with a purity of over 90%.
Propriétés
IUPAC Name |
3-cyclopentyl-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c14-12(13-9-3-4-10-13)8-7-11-5-1-2-6-11/h11H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSQANVPHXTUQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-pyrrolidin-1-yl-propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2383818.png)


![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2383821.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2383822.png)



![1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2383828.png)
![5-Methyl-2-({2-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2383829.png)
![2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2383831.png)
![N-allyl-1-(4-chlorophenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2383832.png)
![methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2383833.png)
